2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
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Overview
Description
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a chemical compound with the molecular formula C9H11N3O2 . It is a solid substance and has a molecular weight of 193.21 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is represented by the formula 1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2, (H,13,14) (H2,10,11,12) .Physical And Chemical Properties Analysis
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a solid substance . It has a molecular weight of 193.21 . The compound is stored at room temperature .Scientific Research Applications
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Anticancer Activity
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Anti-inflammatory Activity
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Folate Biosynthesis Pathway
Safety And Hazards
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWCLZQPQNNJAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199586 |
Source
|
Record name | 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid | |
CAS RN |
51640-97-2 |
Source
|
Record name | 1-(2,4-Bis(phenylmethoxy)phenyl)-2-methoxyethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051640972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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